molecular formula C17H17N3S B15084030 2-Methyl-3-phenylacrylaldehyde N-phenylthiosemicarbazone CAS No. 479364-29-9

2-Methyl-3-phenylacrylaldehyde N-phenylthiosemicarbazone

Cat. No.: B15084030
CAS No.: 479364-29-9
M. Wt: 295.4 g/mol
InChI Key: YDNLPOVPDBPEST-FGFUYGETSA-N
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Description

2-Methyl-3-phenylacrylaldehyde N-phenylthiosemicarbazone is an organic compound with the molecular formula C17H17N3S.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-3-phenylacrylaldehyde N-phenylthiosemicarbazone typically involves the reaction of 2-Methyl-3-phenylacrylaldehyde with N-phenylthiosemicarbazide. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The product is then purified by recrystallization .

Industrial Production Methods

The process may be optimized for higher yields and purity through the use of advanced purification techniques .

Chemical Reactions Analysis

Types of Reactions

2-Methyl-3-phenylacrylaldehyde N-phenylthiosemicarbazone can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Methyl-3-phenylacrylaldehyde N-phenylthiosemicarbazone has several scientific research applications:

    Chemistry: Used as a ligand in coordination chemistry to form metal complexes.

    Biology: Investigated for its potential antimicrobial and antiviral properties.

    Medicine: Explored for its anticancer activity due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.

Mechanism of Action

The mechanism of action of 2-Methyl-3-phenylacrylaldehyde N-phenylthiosemicarbazone involves its interaction with various molecular targets. The compound can chelate metal ions, which may inhibit the activity of metalloenzymes. Additionally, it can interfere with cellular redox processes and induce oxidative stress in target cells, leading to cell death .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Methyl-3-phenylacrylaldehyde N-phenylthiosemicarbazone is unique due to its specific substitution pattern, which may confer distinct biological activities and chemical reactivity compared to its analogs. Its ability to form stable metal complexes and its potential therapeutic applications make it a compound of interest in various fields of research .

Properties

CAS No.

479364-29-9

Molecular Formula

C17H17N3S

Molecular Weight

295.4 g/mol

IUPAC Name

1-[(E)-[(Z)-2-methyl-3-phenylprop-2-enylidene]amino]-3-phenylthiourea

InChI

InChI=1S/C17H17N3S/c1-14(12-15-8-4-2-5-9-15)13-18-20-17(21)19-16-10-6-3-7-11-16/h2-13H,1H3,(H2,19,20,21)/b14-12-,18-13+

InChI Key

YDNLPOVPDBPEST-FGFUYGETSA-N

Isomeric SMILES

C/C(=C/C1=CC=CC=C1)/C=N/NC(=S)NC2=CC=CC=C2

Canonical SMILES

CC(=CC1=CC=CC=C1)C=NNC(=S)NC2=CC=CC=C2

Origin of Product

United States

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